Cas no 958313-72-9 (1H-Isoindole, 2,3-dihydro-5-(3-thienyl)-)
1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)-
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- Inchi: 1S/C12H11NS/c1-2-10-6-13-7-12(10)5-9(1)11-3-4-14-8-11/h1-5,8,13H,6-7H2
- InChI Key: OFCHTGBNDNLMEE-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(C3C=CSC=3)C=C2)CN1
1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-643092-0.05g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 0.05g |
$1091.0 | 2023-03-05 | ||
| Enamine | EN300-643092-0.1g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 0.1g |
$1144.0 | 2023-03-05 | ||
| Enamine | EN300-643092-0.25g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 0.25g |
$1196.0 | 2023-03-05 | ||
| Enamine | EN300-643092-0.5g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 0.5g |
$1247.0 | 2023-03-05 | ||
| Enamine | EN300-643092-1.0g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-643092-2.5g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 2.5g |
$2548.0 | 2023-03-05 | ||
| Enamine | EN300-643092-5.0g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 5.0g |
$3770.0 | 2023-03-05 | ||
| Enamine | EN300-643092-10.0g |
5-(thiophen-3-yl)-2,3-dihydro-1H-isoindole |
958313-72-9 | 10.0g |
$5590.0 | 2023-03-05 | ||
| Ambeed | A1115876-1g |
5-(Thiophen-3-yl)-2,3-dihydro-1h-isoindole |
958313-72-9 | 95% | 1g |
$941.0 | 2025-04-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01091952-1g |
5-(Thiophen-3-yl)-2,3-dihydro-1h-isoindole |
958313-72-9 | 95% | 1g |
¥6461.0 | 2024-04-17 |
1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- Suppliers
1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)-
Professional Introduction to Compound with CAS No. 958313-72-9 and Product Name: 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)-
The compound with the CAS number 958313-72-9 and the product name 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and molecular medicine. The intricate interplay of functional groups within its molecular structure makes it a promising candidate for further exploration in various therapeutic areas.
1H-Isoindole, 2,3-dihydro-5-(3-thienyl)-, as a derivative of isoindole, exhibits distinct chemical properties that distinguish it from other isomers and analogs. The presence of a dihydro ring system and a thiophene substituent at the 5-position introduces a rich palette of electronic and steric interactions, which are pivotal for its biological activity. This compound's structural motif is reminiscent of several bioactive natural products and pharmaceuticals, suggesting a potential for analogous biological functions.
In recent years, the pharmaceutical industry has witnessed an increasing interest in isoindole derivatives due to their versatile pharmacological profiles. Studies have shown that isoindole-based compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern in 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- may confer additional unique properties that make it particularly valuable for drug development.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of the isoindole core with the thiophene moiety creates a molecular template that can be modified to target specific biological pathways. Researchers have been exploring various synthetic strategies to derivatize this compound, aiming to enhance its potency and selectivity. The dihydro ring system also provides opportunities for conformational flexibility, which can be exploited to optimize binding interactions with biological targets.
The synthesis of 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the isoindole core, followed by functional group interconversions to introduce the thiophene substituent. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of production processes.
Recent research has begun to uncover the mechanistic insights into how 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- interacts with biological systems. Computational studies have been instrumental in predicting binding affinities and identifying potential binding sites on target proteins. These virtual screening approaches have accelerated the discovery process by allowing researchers to prioritize compounds for experimental validation.
In vitro studies have provided preliminary evidence of the compound's biological activity. For instance, experiments have demonstrated inhibitory effects on certain enzymes implicated in inflammatory responses. Additionally, cell-based assays have shown promise in terms of anticancer activity, particularly against certain resistant tumor cell lines. These findings underscore the potential therapeutic relevance of this compound and justify further investigation.
The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for exploring the therapeutic potential of 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)-. Predictive models can now forecast pharmacokinetic properties and identify optimal dosing regimens based on large datasets of similar compounds. This data-driven approach complements traditional experimental methods and accelerates the development pipeline.
The safety profile of 1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- is another critical consideration in its progression towards clinical application. Preliminary toxicology studies have been conducted to assess acute exposure effects. These studies provide foundational data necessary for designing more comprehensive safety evaluations in animal models and eventually humans.
The future direction for this compound lies in expanding its chemical space through structural diversification. By modifying various functional groups or introducing additional heterocycles, researchers aim to uncover novel bioactivities that may not be apparent with the parent compound. Collaborative efforts between synthetic chemists and biologists are essential to translate these discoveries into tangible therapeutic benefits.
In conclusion,1H-Isoindole, 2,3-dihydro-5-(3-thienyl)- (CAS No. 958313-72-9) represents a compelling example of how structural innovation can drive advancements in medicinal chemistry. Its unique combination of chemical features positions it as a valuable tool for exploring new therapeutic modalities. As research continues to unfold,this compound is poised to make significant contributions to the field of chemical biology and pharmaceutical science.
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